1,3-Diamino isoindoline

Catalog No.
S1543081
CAS No.
151802-91-4
M.F
C8H11N3
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diamino isoindoline

CAS Number

151802-91-4

Product Name

1,3-Diamino isoindoline

IUPAC Name

2,3-dihydro-1H-isoindole-1,3-diamine

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2

InChI Key

VJEKFQOJYVLXBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(NC(C2=C1)N)N

Canonical SMILES

C1=CC=C2C(NC(C2=C1)N)N

1,3-Diamino isoindoline is a heterocyclic compound characterized by its unique structure, which consists of an isoindoline core with two amino groups located at the 1 and 3 positions. Its molecular formula is C8H11N3C_8H_{11}N_3 and it has a molecular weight of approximately 163.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a precursor for various derivatives and functional materials.

Due to its amino functional groups. Key reactions include:

  • Electrophilic Substitution: The π electron density at the C1 and C3 positions makes these sites reactive towards electrophiles, allowing for substitution reactions that can introduce various functional groups into the molecule .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which are valuable in synthesizing more complex structures .
  • Formation of Derivatives: The amino groups enable the formation of amides or other derivatives through acylation reactions, expanding its utility in synthetic chemistry .

1,3-Diamino isoindoline exhibits various biological activities, making it a compound of interest in pharmacological research. Studies have indicated that derivatives of isoindoline compounds possess antimicrobial properties, including activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications at the amino positions can enhance biological efficacy . Additionally, some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The synthesis of 1,3-diamino isoindoline typically involves several methods:

  • Condensation of Phthalic Anhydride: A common approach is the condensation reaction between phthalic anhydride and suitable amines under specific conditions to yield isoindoline derivatives .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly enhance reaction rates and yields for synthesizing substituted isoindolines .
  • One-Pot Synthesis: Various one-pot synthesis strategies have been developed to streamline the production of 1,3-diamino isoindoline from readily available starting materials .

1,3-Diamino isoindoline has several applications across different fields:

  • Dye Industry: It serves as a precursor for dyes due to its ability to form colored complexes with metals or other chromophores .
  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against infectious diseases and cancer .
  • Material Science: The compound's unique structure lends itself to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1,3-diamino isoindoline focus on its behavior with biological targets. Research has shown that this compound can interact with various enzymes and receptors, influencing cellular pathways. For instance, studies on its derivatives have demonstrated binding affinity to specific targets related to antimicrobial activity and potential anticancer mechanisms .

1,3-Diamino isoindoline shares structural similarities with other compounds in the isoindole family. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Properties
IsoindoleContains a five-membered ring fused to a benzene ringKnown for its reactivity in electrophilic substitution
1,3-DiiminoisoindoleSimilar core structure but with two imino groupsUsed primarily as a dye precursor
Isoindoline-1,3-dioneContains a carbonyl group at the 1 and 3 positionsExhibits different reactivity due to carbonyl presence

Uniqueness of 1,3-Diamino Isoindoline

What sets 1,3-diamino isoindoline apart from these similar compounds is its dual amino functionality, which enhances its reactivity and biological activity profile. This characteristic allows for diverse synthetic modifications leading to a wide range of potential applications in pharmaceuticals and materials science.

XLogP3

-0.8

Dates

Last modified: 07-17-2023

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